![molecular formula C18H30O3 B029144 2-{2-[4-(1,1,3,3-四甲基丁基)苯氧基]乙氧基}乙醇 CAS No. 2315-61-9](/img/structure/B29144.png)
2-{2-[4-(1,1,3,3-四甲基丁基)苯氧基]乙氧基}乙醇
描述
Sigma-Aldrich offers 4-tert-octylphenol diethoxylate solution (10 μ g/mL in acetone) for a variety of applications that include, but are not limited to, environmental, food and beverage, forensics, petrochemical and pharmaceutical analyzes.
Sigma-Aldrich offers 4-tert-octylphenol diethoxylate solution (1 μ g/mL in acetone) for a wide range of applications that include, but are not limited to, environmental, food and beverage, forensics, petrochemical and pharmaceutical analyzes.
4-tert-Octylphenol diethoxylate is a degradation product of the multi-purpose surfactant, Triton X. A known environmental contaminant, 4-tert-octylphenol diethoxylate is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects.
科学研究应用
细胞生物学:细胞膜透化
Triton X-100 通常用于细胞生物学中以透化细胞膜。 这使得抗体或其他大分子能够进入细胞,从而促进细胞内染色和免疫荧光研究 . 它对研究细胞质和核蛋白特别有用。
生物化学:蛋白质溶解
在生物化学中,Triton X-100 用于溶解膜蛋白。 它有助于从细胞膜和细胞器中分离蛋白质,这对蛋白质纯化和分析至关重要 . 这种表面活性剂使蛋白质保持在天然状态,防止提取过程中变性。
分子生物学:DNA 提取
该化合物通过破坏细胞膜和溶解核蛋白来帮助提取 DNA,从而将 DNA 释放到溶液中。 它是各种分子生物学方案中必不可少的一步,包括 PCR 和基因组测序 .
显微镜:免疫金标记
Triton X-100 用于电子显微镜中的免疫金标记。它透化组织和细胞,允许与金颗粒偶联的抗体结合。 该技术对于在超微结构水平上可视化蛋白质的位置至关重要 .
临床研究:脂肪酶活性测定
在临床研究中,Triton X-100 用于估算肝素后血浆中的脂肪酶活性。 这种表面活性剂充当乳化剂,有助于测量脂肪酶活性的反应,这对诊断胰腺疾病很重要 .
环境科学:溢油修复
由于其乳化特性,Triton X-100 应用于环境科学中的溢油修复。 它将石油分解成更小的液滴,使微生物更容易降解石油,从而有助于清理过程 .
药理学:药物制剂
在药理学中,Triton X-100 用作药物制剂中的赋形剂。 它增强了疏水性药物的溶解度,提高了它们的生物利用度和疗效 .
材料科学:纳米粒子分散
最后,在材料科学中,Triton X-100 用于将纳米粒子均匀分散在溶液中。 这对制备纳米复合材料和进行纳米材料研究至关重要 .
作用机制
Target of Action
It is widely used as a solvent in organic synthesis, particularly when non-polar solvents are insufficient . It can dissolve many organic compounds and is used in catalytic reactions, synthetic chemistry, and materials science .
Mode of Action
As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating various chemical reactions .
Biochemical Pathways
As a solvent, it may influence a wide range of biochemical reactions by altering the solubility and reactivity of various compounds .
Pharmacokinetics
It is known to have a boiling point of 3731°C at 760 mmHg and a density of 0984g/cm³ . These properties may influence its bioavailability.
Result of Action
It has been noted as a common environmental pollutant showing weak estrogenic effects . It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species, where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .
Action Environment
It is known to exhibit strong hydrogen bonding with water molecules in a temperature-dependent manner . This suggests that temperature and the presence of water could significantly influence its action and stability.
生化分析
Biochemical Properties
It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to cause harm to the male reproductive system of vertebrates . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to show weak estrogenic effects , suggesting it may interact with estrogen receptors or other related biomolecules
Temporal Effects in Laboratory Settings
It is moderately toxic by ingestion and an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .
Dosage Effects in Animal Models
The effects of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol vary with different dosages in animal models. It is moderately toxic by ingestion with a lethal dose, 50 percent kill (LD50) in rats at 3600 mg/kg
属性
IUPAC Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZOTMMGHGTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9036-19-5 (Parent) | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3075044 | |
| Record name | Triton X-100.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-61-9, 68310-57-6 | |
| Record name | Octoxynol-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triton X-100.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOXYNOL-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P801HF8Z9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



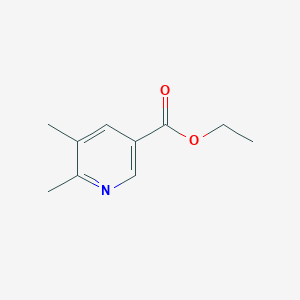
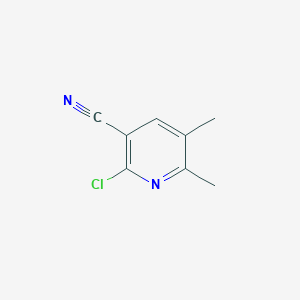
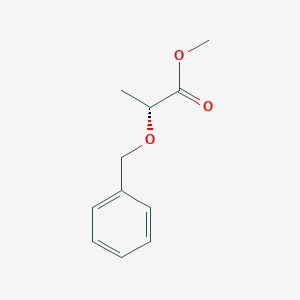
![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
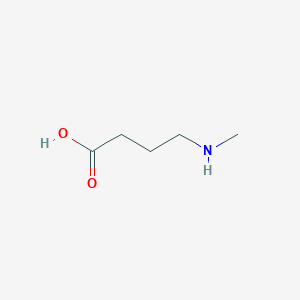
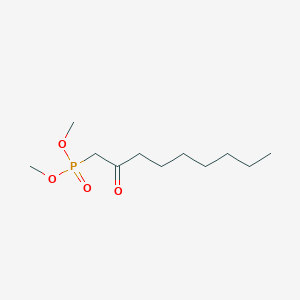


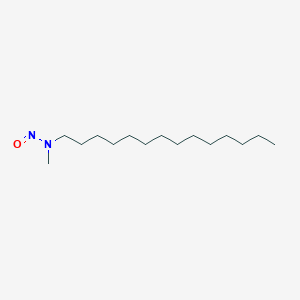

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)


